molecular formula C11H16N2O3 B107672 Nifenalol CAS No. 7413-36-7

Nifenalol

Cat. No. B107672
CAS RN: 7413-36-7
M. Wt: 224.26 g/mol
InChI Key: UAORFCGRZIGNCI-UHFFFAOYSA-N
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Description

Nifenalol is a beta-adrenoceptor antagonist . It has the chemical formula C11H16N2O3 and a molar mass of 224.260 g·mol−1 .


Molecular Structure Analysis

The molecular structure of Nifenalol consists of an isopropylamino group attached to a nitrophenyl group . The molecular weight is 224.26 .


Physical And Chemical Properties Analysis

Nifenalol has a molecular formula of C11H16N2O3 and a molecular weight of 224.26 . It’s recommended to store Nifenalol as a powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and at -20°C for 1 month .

Scientific Research Applications

Effects on Action Potentials and Contractile Forces

Nifenalol has been studied for its effects on contractile forces and action potentials in isolated guinea pig atrial and papillary muscles. It was found that Nifenalol produced a reduction in the maximum upstroke velocity of action potential at certain frequencies. This indicates its influence on cardiac muscle contraction and electrical activity (Ichiyama et al., 1986).

Beta-Adrenoceptor Antagonism

Research on the stereoselectivity of beta-adrenoceptor antagonists, including Nifenalol, in human and rat adipocytes revealed differences in potencies against isoprenaline-induced lipolysis. This suggests Nifenalol's role in influencing beta-adrenoceptors, which are significant in cardiovascular and respiratory systems (Harms, 1976).

Pharmacogenetic Research

Although not directly related to Nifenalol, the Pharmacogenetics Research Network highlights the importance of correlating drug response with genetic variation, which is relevant to understanding how different individuals may respond to drugs like Nifenalol (Giacomini et al., 2007).

Influence on Insulin Secretion

A study examined the influence of Nifenalol on insulin secretion in diabetic patients and healthy volunteers. It was found that in diabetic patients, insulin secretion was not changed by Nifenalol, indicating its potential impact on metabolic processes (Hasslacher, Wahl, & Riemer, 1977).

Differentiation of Beta-Adrenoceptors

Research differentiating beta-adrenoceptors in various rat tissues using stereoisomers of beta-blockers, including Nifenalol, suggests its relevance in understanding the specific action of beta-blockers in different body tissues (Harms, Zaagsma, & de Vente, 1977).

properties

IUPAC Name

1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-8(2)12-7-11(14)9-3-5-10(6-4-9)13(15)16/h3-6,8,11-12,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAORFCGRZIGNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048693
Record name Nifenalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nifenalol

CAS RN

7413-36-7
Record name (RS)-Nifenalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7413-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifenalol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifenalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nifenalol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIFENALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1DE63830P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
406
Citations
BT Cho, SK Kang, WK Yang - Bulletin of the Korean Chemical …, 2002 - koreascience.kr
Recently much attention on chiral drugs has been growing rapidly, 1 since the US Food and Drug Administration (FDA) first raised the topic of stereochemical regulation in its 1987 Drug …
Number of citations: 19 koreascience.kr
M Kapoor, N Anand, K Ahmad, S Koul, SS Chimni… - Tetrahedron …, 2005 - Elsevier
(R)- and (S)-2-bromo-1-(4-nitrophenyl)ethanol are precursors of important β-adrenergic receptor blocking drugs (R)-nifenalol and (S)-sotalol, respectively. Both were obtained in …
Number of citations: 52 www.sciencedirect.com
W Yang, JH Xu, Y Xie, Y Xu, G Zhao, GQ Lin - Tetrahedron: Asymmetry, 2006 - Elsevier
… Nifenalol is a molecule endowed with interesting biological … Step B, chemical synthesis of (R)-nifenalol 11c from 11b at … dry HCl, (R)-nifenalol hydrochloride was immediately formed as a …
Number of citations: 115 www.sciencedirect.com
S Pedragosa-Moreau, C Morisseau, J Baratti, J Zylber… - Tetrahedron, 1997 - Elsevier
… This work describes the synthesis of (R)-Nifenalol ® based on an enantioconvergent chemoenzymatic hydrolysis of para-nitrostyrene oxide A mathematical approach is devised …
Number of citations: 112 www.sciencedirect.com
FL Li, YC Zheng, H Li, FF Chen, HL Yu, JH Xu - Tetrahedron, 2019 - Elsevier
… Finally, the synthesis of β-blocker (R)-Nifenalol was … In this study, the key intermediate of (R)-Nifenalol, (R)-pNPG, was … This allowed the preparation of enantiopure (R)-Nifenalol by …
Number of citations: 5 www.sciencedirect.com
HH Harms, J Zaagsma, J de Vente - Life Sciences, 1977 - Elsevier
In order to characterize the β-adrenoceptors in rat adipocytes in more detail, the β-adrenoceptor blocking potencies of the stereoisomers of propranolol, alprenolol, nifenalol and …
Number of citations: 86 www.sciencedirect.com
M Ichiyama, S Sada, Y Takahashi, H Sada… - … Archives of Pharmacology, 1986 - Springer
The effects of bucumolol (BUC), nadolol (NAD) and nifenalol (NIF) on contractile forces and on action potentials (APs) were investigated in isolated guinea pig atrial and papillary …
Number of citations: 5 link.springer.com
P Kocienski - Synfacts, 2012 - thieme-connect.com
Significance: Racemic nifenalol hydrochloride (Inpea®) is a β-adrenergic blocker used for the treatment of angina and arrhythmia. Lebel and coworkers report a synthesis of (R)-(–)-…
Number of citations: 0 www.thieme-connect.com
C Hasslacher, P Wahl, G Riemer - Arzneimittel-forschung, 1977 - europepmc.org
In 10 insulin-independent diabetic patients and 5 healthy volunteers the basal and glucose-stimulated insulin secretion was tested before and during oral treatment with the beta-…
Number of citations: 2 europepmc.org
SP Moreau, C Morisseau, J Baratti, J Zylber, A Archelas… - Tetrahedron, 1997
Number of citations: 4

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